molecular formula C22H21N3O2S B2972060 4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396879-16-5

4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2972060
CAS No.: 1396879-16-5
M. Wt: 391.49
InChI Key: ACOYCMBOWHYKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound that features a benzo[d]thiazole moiety, a piperidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives.

    Piperidine Ring Formation: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine and appropriate electrophiles.

    Coupling Reactions: The benzo[d]thiazole and piperidine moieties are coupled using suitable linkers, such as methylene groups, under basic conditions.

    Introduction of the Benzonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzo[d]thiazole and benzonitrile rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c23-12-16-1-3-17(4-2-16)13-27-14-18-7-9-25(10-8-18)22(26)19-5-6-20-21(11-19)28-15-24-20/h1-6,11,15,18H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOYCMBOWHYKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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